molecular formula C17H35N3O4 B2611879 N1,N3-DiBoc-spermidine CAS No. 83392-10-3

N1,N3-DiBoc-spermidine

Cat. No.: B2611879
CAS No.: 83392-10-3
M. Wt: 345.484
InChI Key: IGJAYGNJQNIACJ-UHFFFAOYSA-N
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Description

N1,N3-DiBoc-spermidine is a chemical compound with the molecular formula C17H35N3O4 . It has a molecular weight of 345.48 .


Synthesis Analysis

The synthesis of spermidine, from which this compound is derived, can be achieved through a novel efficient whole-cell biocatalytic method . This method involves co-expressing homoserine dehydrogenase (HSD), carboxyspermidine dehydrogenase (CASDH), and carboxyspermidine decarboxylase (CASDC) in an engineered Escherichia coli with an NADPH self-sufficient cycle .


Chemical Reactions Analysis

The reaction for the synthesis of this compound involves the addition of a solution of 2-(Boc-oxyimino)-2-phenylacetonitrile to a solution of spermidine in tetrahydrofuran at 0°C . The reaction mixture is stirred at 0°C for 1 hour, after which the solvent is evaporated under vacuum .


Physical and Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a molecular weight of 345.48 and a molecular formula of C17H35N3O4 . It is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°C .

Scientific Research Applications

Polyamine Homeostasis and Cancer Research :Research on spermidine/spermine N1-acetyltransferase (SSAT), an enzyme that regulates polyamine levels in human cells, highlights the potential therapeutic applications of manipulating polyamine levels. Compounds affecting SSAT activity are explored as potential drugs for treating cancers and other diseases associated with increased intracellular polyamine levels (Bewley et al., 2006).

Metabolic Regulation and Obesity :Studies on genetically altered expression of SSAT in mice suggest a link between polyamine metabolism and fat metabolism. Alterations in SSAT activity influence body fat accumulation by modulating tissue acetyl- and malonyl-CoA levels, thus affecting fatty acid biosynthesis and oxidation. This research indicates potential applications in understanding obesity and metabolic diseases (Jell et al., 2007).

Hair Growth and Dermatological Applications :A study on N1-methylspermidine, a stable spermidine analog, reveals its role in prolonging the anagen phase of hair follicles and regulating epithelial stem cell functions. This suggests potential applications of spermidine and its stable analogs in treating hair loss and other skin conditions (Ramot et al., 2015).

Neuroscience and Neuroprotection :Research identifies a mammalian vesicular polyamine transporter, indicating spermidine's role as a neuromodulator. This underscores the importance of polyamines in brain function and their potential in developing treatments for neurological disorders (Hiasa et al., 2014).

Cancer Diagnostics :A study using amantadine as a substrate for SSAT-1 activity proposes a diagnostic assay for breast and lung cancer. This underscores the broader applications of polyamine metabolism research in developing cancer diagnostics and therapeutics (Maksymiuk et al., 2018).

Mechanism of Action

Spermidine, from which N1,N3-DiBoc-spermidine is derived, interferes with the tumor cell cycle, resulting in the inhibition of tumor cell proliferation and suppression of tumor growth . It also triggers autophagy by regulating key oncologic pathways .

Safety and Hazards

N1,N3-DiBoc-spermidine is classified as a warning signal word . Its hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

Future Directions

Spermidine, from which N1,N3-DiBoc-spermidine is derived, has been identified as a promising anticancer agent . Chemically modified derivatives of spermidine, such as this compound, hold great potential for prognostic, diagnostic, and therapeutic applications against various malignancies .

Properties

IUPAC Name

tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35N3O4/c1-16(2,3)23-14(21)19-12-8-7-10-18-11-9-13-20-15(22)24-17(4,5)6/h18H,7-13H2,1-6H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJAYGNJQNIACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCNCCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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